(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone
Description
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVPCACEHLLWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination is a cornerstone for introducing bromine at specific positions on fluorinated aromatic rings. In the context of synthesizing the 3-bromo-2-fluorophenyl moiety, NBS in the presence of radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) and acidic catalysts (e.g., p-toluenesulfonic acid) enables selective bromination. For example:
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Substrate : 1-Cyclopropyl-2-(2-fluorophenyl)ethanone
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Reagents : NBS (1.25 equiv), AIBN (6 mol%), p-toluenesulfonic acid (3 mol%)
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Solvent : Chloroform or dichloromethane
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Conditions : Reflux (40–60°C), 4–24 hours
This method ensures minimal side reactions due to the directing effect of the fluorine atom, which favors bromination at the meta position relative to the fluoro substituent.
Electrophilic Aromatic Bromination
Alternative protocols employ bromine (Br₂) or HBr in the presence of Lewis acids like FeBr₃. However, these methods are less selective for meta-substitution in fluorinated systems due to competing ortho/para electronic effects.
Piperidine Coupling via Nucleophilic Acyl Substitution
Methanone Bridge Formation
The methanone linkage between the bromo-fluorophenyl group and piperidine is typically achieved through acyl chloride intermediates . For instance:
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Synthesis of 3-Bromo-2-fluorobenzoyl Chloride :
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Coupling with Piperidine :
Palladium-Catalyzed Cross-Coupling
Advanced methods utilize Pd(PPh₃)₄ or Pd(dba)₂ to couple pre-brominated aryl halides with piperidine-containing nucleophiles. For example:
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Substrate : 3-Bromo-2-fluorophenylboronic acid
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Reagents : Piperidine-1-carbonyl chloride, Pd(PPh₃)₄ (5 mol%)
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Solvent : Tetrahydrofuran (THF)
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Conditions : 80°C, 12 hours under nitrogen
One-Pot Tandem Reactions
Concurrent Bromination and Acylation
Industrial-scale protocols often combine bromination and piperidine coupling in a single reactor to minimize purification steps:
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Substrate : 2-Fluorophenylpiperidin-1-yl-methanone
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Reagents : NBS (1.1 equiv), AIBN (5 mol%), SOCl₂ (1.5 equiv)
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Solvent : Acetonitrile
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Conditions : 40°C, 24 hours
Optimization and Challenges
Regioselectivity Control
The fluorine atom’s strong electron-withdrawing effect directs bromination to the meta position, but competing para-substitution can occur if reaction conditions are suboptimal. Lower temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) enhance meta selectivity.
Purification Techniques
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Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >99% purity.
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.
Comparative Data Table
Industrial-Scale Synthesis
Large batches (>100 kg) employ continuous flow reactors to enhance heat dissipation and mixing efficiency. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, it has been evaluated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications to the piperidinyl moiety could enhance potency against resistant strains of tuberculosis .
Table 1: Antimycobacterial Activity of Derivatives
| Compound | MIC (µM) | Target |
|---|---|---|
| 4PP-41 | 5.9 | MmpL3 |
| 4PP-42 | 5.2 | MmpL3 |
| PCB-31 | 4.9 | MmpL3 |
Cancer Treatment
The compound has also been investigated for its potential use in cancer therapy. It acts as an inhibitor of histone demethylase KDM2B, which is implicated in cancer progression and resistance to therapies . The administration of this compound, alongside traditional cancer agents, has shown promise in enhancing treatment efficacy and overcoming drug resistance.
Case Study: Combination Therapy
A study demonstrated that when combined with standard chemotherapy agents, (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone significantly increased the cytotoxic effects on cancer cells, suggesting its utility as an adjuvant therapy .
Structure-Activity Relationships
Understanding the structure-activity relationships is crucial for optimizing the efficacy of (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone derivatives. Variations in substituents on the piperidine ring have been systematically studied to identify compounds with improved pharmacological properties.
Table 2: Structure Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of -CF3 | Increased potency |
| Substitution at N-1 | Enhanced selectivity |
| Variations at C-4 | Mixed results in activity |
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets. The piperidine ring and the phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The bromine and fluorine atoms may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Group Variations
Piperidine Substitution Patterns
(3-Bromo-2-fluoro-phenyl)-(3-trifluoromethyl-piperidin-1-yl)-methanone Key Differences: The piperidine ring is substituted with a trifluoromethyl group. Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the unsubstituted piperidine in the target compound. This substitution may improve binding to hydrophobic pockets in target proteins. Molecular Weight: m/z 354 (M + H)+ .
F13714 (3-chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) Key Differences: The piperidine is substituted with a pyridinylmethylamino group, creating a bulky, polar side chain. Impact: This complex substitution confers high 5-HT1A receptor affinity (pKi 10.4 for human receptors) due to enhanced hydrogen bonding and steric interactions. The target compound’s simpler structure likely has lower receptor specificity but better pharmacokinetic properties (e.g., solubility) .
Aromatic Ring Modifications
(4-Chloranyl-2-methyl-pyrazol-3-yl)-piperidin-1-yl-methanone Key Differences: A chlorinated pyrazole ring replaces the bromo-fluorophenyl group. Impact: The pyrazole’s nitrogen atoms enable hydrogen bonding, while chlorine provides halogen interactions. This compound inhibits PARP14, suggesting the target compound’s halogenated phenyl may also target enzymes requiring halogen bonding .
1,10-Phenanthroline-4,7-dichloro-2,9-diylbis(piperidin-1-yl-methanone) Key Differences: A dichlorophenanthroline core with dual piperidinyl methanone groups. The target compound’s simpler structure may trade crystallinity for synthetic accessibility .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Piperidin-1-yl-methanone Derivatives
Key Observations :
- Halogen Effects : Bromine and fluorine in the target compound likely enhance electronegativity and halogen bonding, similar to chlorinated analogs in PARP14 inhibition .
- Piperidine Substitution: Bulky groups (e.g., trifluoromethyl, pyridinylmethylamino) improve target engagement but may reduce solubility. The target compound’s unsubstituted piperidine balances simplicity and moderate lipophilicity.
- Aromatic Systems : Heterocyclic cores (e.g., pyrazole, phenanthroline) offer diverse electronic environments compared to the halogenated phenyl, influencing target selectivity.
Biological Activity
(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromine atom at the 3-position and a fluorine atom at the 2-position of the phenyl group. This unique structural arrangement contributes to its lipophilicity and biological activity, enhancing interactions with various biological targets.
The biological activity of (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways related to mood regulation and pain perception.
Anticancer Activity
Recent studies have investigated the anticancer properties of (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, including:
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Initial findings indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 mg/mL | |
| Escherichia coli | 0.020 mg/mL | |
| Candida albicans | 0.030 mg/mL |
These results suggest that the halogen substituents significantly enhance its antibacterial activity.
Case Studies
- Cancer Therapy : A study reported that derivatives of piperidine compounds similar to (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone exhibited enhanced binding affinity to cancer-related proteins, leading to increased apoptosis in tumor cells. This supports the hypothesis that structural modifications can improve therapeutic efficacy .
- Antimicrobial Research : In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. The study highlighted the importance of substituent positions on the phenyl ring in determining biological activity .
Q & A
Q. Advanced Characterization Challenges
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic/piperidine regions .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and detects halogen isotope patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
- X-ray Crystallography : Provides definitive stereochemical data but requires high-purity crystals, which may be challenging for viscous oils .
How are biological activities of piperidinyl methanones evaluated, and what assay designs are appropriate?
Q. Basic Biological Screening
- Target Selection : Prioritize targets based on structural analogs. For example, benzoylpiperidines in were tested for kinase inhibition .
- In Vitro Assays :
- Data Interpretation : Normalize to controls and account for solvent interference (e.g., DMSO <0.1%) .
How should researchers address discrepancies between theoretical and observed elemental analysis data?
Advanced Data Contradiction Analysis
Discrepancies (e.g., C: 72.04% observed vs. 72.85% calculated in ) may arise from:
- Impurities : Run HPLC-MS to detect byproducts.
- Hygroscopicity : Use anhydrous conditions during sample preparation .
- Instrument Calibration : Validate with certified standards (e.g., NIST reference materials) .
What protocols ensure stability during long-term storage of brominated aryl ketones?
Q. Basic Stability & Storage
- Conditions : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent photodegradation and oxidation .
- Monitoring : Periodic HPLC checks for degradation (e.g., new peaks at 8–10 minutes) .
How can computational modeling predict the binding interactions of this compound with biological targets?
Q. Advanced Computational Methods
- Docking Studies : Use AutoDock Vina to simulate binding poses in protein active sites (e.g., kinases) .
- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .
- QSAR : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends .
What in vitro toxicity assessments are critical before progressing to animal studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
